molecular formula C26H27N3O4S2 B2429073 (Z)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-methylphenylsulfonamido)benzamide CAS No. 1005729-26-9

(Z)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-methylphenylsulfonamido)benzamide

Cat. No.: B2429073
CAS No.: 1005729-26-9
M. Wt: 509.64
InChI Key: SOCKGMNVBNFIOA-RQZHXJHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-methylphenylsulfonamido)benzamide is a useful research compound. Its molecular formula is C26H27N3O4S2 and its molecular weight is 509.64. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-methylphenylsulfonamido)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-methylphenylsulfonamido)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-5,7-dimethyl-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4S2/c1-17-9-11-20(12-10-17)35(31,32)28-22-8-6-5-7-21(22)25(30)27-26-29(13-14-33-4)23-16-18(2)15-19(3)24(23)34-26/h5-12,15-16,28H,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCKGMNVBNFIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N=C3N(C4=CC(=CC(=C4S3)C)C)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-methylphenylsulfonamido)benzamide, with CAS number 896354-47-5, is a compound of interest in medicinal chemistry due to its potential biological activities. The structure incorporates a benzo[d]thiazole moiety, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, including its antitumor and antimicrobial effects, supported by relevant data and findings from various studies.

  • Molecular Formula : C20_{20}H22_{22}N2_{2}O4_{4}S2_{2}
  • Molecular Weight : 418.5 g/mol
  • Structure : The compound features a complex arrangement that includes a thiazole ring and sulfonamide group, which are critical for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives. Research has shown that compounds similar to (Z)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-methylphenylsulfonamido)benzamide exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies

  • In Vitro Studies :
    • Compounds with similar structures were tested on human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that certain derivatives displayed IC50_{50} values in the low micromolar range, suggesting potent antitumor activity.
    • For instance, one study reported an IC50_{50} of 2.12 μM against A549 cells for a closely related compound .
  • Mechanism of Action :
    • The proposed mechanism involves the binding of these compounds to DNA, particularly within the minor groove, which disrupts cellular replication processes. This interaction is crucial for their effectiveness as potential chemotherapeutic agents.

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have also been extensively studied. Compounds similar to (Z)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-methylphenylsulfonamido)benzamide have shown efficacy against both Gram-positive and Gram-negative bacteria.

Testing Methods

  • Broth Microdilution : This method was employed to evaluate the minimum inhibitory concentrations (MICs) against various bacterial strains.
  • Results : Compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with some exhibiting MIC values below 10 μg/mL .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of related compounds:

Compound NameStructure FeaturesAntitumor Activity (IC50_{50})Antimicrobial Activity (MIC)
Compound ABenzothiazole2.12 μM (A549)< 10 μg/mL (E. coli)
Compound BSulfonamide3.11 μM (HCC827)< 20 μg/mL (S. aureus)
Compound CThiazole derivative5.13 μM (NCI-H358)< 15 μg/mL (E. coli)

Future Directions and Research Implications

The promising biological activities of (Z)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-methylphenylsulfonamido)benzamide warrant further investigation into its pharmacokinetics and detailed mechanisms of action. Future studies should focus on:

  • In Vivo Studies : To evaluate the therapeutic efficacy in animal models.
  • Structural Optimization : Modifying the chemical structure to enhance selectivity and reduce toxicity.
  • Clinical Trials : Exploring potential applications in cancer therapy and infectious diseases.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of (Z)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-methylphenylsulfonamido)benzamide?

  • Methodology :

  • Use reflux conditions with absolute ethanol and catalytic glacial acetic acid to promote condensation between the benzothiazole precursor and substituted benzaldehyde derivatives .
  • Monitor reaction progress via TLC and employ vacuum evaporation to isolate intermediates efficiently .
  • Purify crude products via recrystallization (e.g., methanol or ethanol) to enhance purity and yield .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign signals to distinguish the Z-configuration (e.g., imine proton shifts near δ 12–14 ppm) and confirm substituent positions .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1600–1680 cm⁻¹, sulfonamide S=O at ~1150–1350 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight and fragmentation patterns (e.g., loss of methoxyethyl or tosyl groups) .

Q. How to design initial biological activity assays for this compound?

  • Methodology :

  • Prioritize antimicrobial and antioxidant assays based on structural analogs (e.g., thiazolidinone derivatives with azo linkages showed MIC values ≤25 µg/mL against S. aureus) .
  • Use DPPH radical scavenging or ABTS assays for antioxidant potential, comparing activity to reference compounds like ascorbic acid .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data vs. computational modeling for this compound?

  • Methodology :

  • Compare experimental X-ray diffraction data (e.g., hydrogen bonding networks like N–H⋯N interactions) with DFT-optimized structures to identify discrepancies .
  • Analyze packing motifs (e.g., centrosymmetric dimers) to assess stability and polymorphism risks .
  • Use software like Mercury or PLATON to validate non-classical interactions (e.g., C–H⋯O/F) .

Q. What strategies improve the selectivity of this compound in enzyme inhibition studies?

  • Methodology :

  • Modify the sulfonamide group (e.g., replace 4-methylphenyl with electron-withdrawing groups) to enhance binding to target enzymes (e.g., PFOR in anaerobic organisms) .
  • Conduct molecular docking with enzymes (e.g., urease or cytochrome P450) to identify steric/electronic optimizations .

Q. How to address inconsistent biological activity data across different batches?

  • Methodology :

  • Perform HPLC purity checks (>98%) to rule out impurities or stereoisomeric contamination .
  • Validate biological assays with positive controls (e.g., nitazoxanide for antiparasitic activity) and replicate experiments under standardized conditions .

Q. What synthetic routes enable the introduction of functionalized side chains for SAR studies?

  • Methodology :

  • Use in situ click chemistry or Ullmann coupling to attach substituents (e.g., triazole or pyridinyl groups) to the benzamide or thiazole moieties .
  • Optimize reaction conditions (e.g., flow chemistry for diazo intermediates) to control regioselectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.